N~4~-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)-1-ETHYL-3-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE
Overview
Description
N~4~-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)-1-ETHYL-3-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE is a heterocyclic compound that contains both thiazole and pyrazole moieties These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
The synthesis of N4-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)-1-ETHYL-3-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE typically involves multi-step reactions. One common synthetic route includes the formation of the thiazole ring through cyclization reactions involving sulfur-containing reagents. The pyrazole ring can be synthesized through condensation reactions involving hydrazines and 1,3-diketones. The final step often involves coupling the thiazole and pyrazole moieties under specific reaction conditions, such as the use of catalysts and controlled temperatures .
Chemical Reactions Analysis
N~4~-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)-1-ETHYL-3-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which can reduce the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups on the thiazole or pyrazole rings.
Scientific Research Applications
N~4~-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)-1-ETHYL-3-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial, antifungal, and anticancer activities, making it a candidate for drug development.
Medicine: It is investigated for its potential use in treating various diseases, including infections and cancer.
Industry: The compound is used in the development of agrochemicals and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of N4-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)-1-ETHYL-3-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, inhibiting their activity. This inhibition can lead to the disruption of essential biological pathways, such as DNA replication in microbes or cell division in cancer cells. The pyrazole ring can enhance the compound’s binding affinity to its targets, increasing its potency .
Comparison with Similar Compounds
N~4~-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)-1-ETHYL-3-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE can be compared with other thiazole and pyrazole derivatives:
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit antimicrobial and antiviral activities, respectively.
Pyrazole Derivatives: Compounds like celecoxib and rimonabant contain the pyrazole ring and are used as anti-inflammatory and anti-obesity drugs, respectively.
Uniqueness: The combination of thiazole and pyrazole rings in N4-(4,5-DIHYDRO-1,3-THIAZOL-2-YL)-1-ETHYL-3-METHYL-1H-PYRAZOLE-4-CARBOXAMIDE provides a unique scaffold that can interact with multiple biological targets, enhancing its therapeutic potential
Properties
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-1-ethyl-3-methylpyrazole-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4OS/c1-3-14-6-8(7(2)13-14)9(15)12-10-11-4-5-16-10/h6H,3-5H2,1-2H3,(H,11,12,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHNKGYDZDWSVDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C(=O)NC2=NCCS2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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